molecular formula C40H56O3 B1240175 Lutein 5,6-epoxide CAS No. 28368-08-3

Lutein 5,6-epoxide

Cat. No.: B1240175
CAS No.: 28368-08-3
M. Wt: 584.9 g/mol
InChI Key: DYUUPIKEWLHQGQ-FJOIUHRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lutein 5,6-epoxide is an epoxycarotenol derivative of lutein. It has a role as a plant metabolite. It derives from a lutein.
Lutein 5, 6-epoxide, also known as taraxanthin, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lutein 5, 6-epoxide is considered to be an isoprenoid lipid molecule. Lutein 5, 6-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lutein 5, 6-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Lutein 5, 6-epoxide can be converted into lutein. Outside of the human body, lutein 5, 6-epoxide can be found in a number of food items such as swamp cabbage, dandelion, garden tomato (var. ), and rice. This makes lutein 5, 6-epoxide a potential biomarker for the consumption of these food products.

Properties

CAS No.

28368-08-3

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-25,34-36,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35-,36-,39+,40-/m0/s1

InChI Key

DYUUPIKEWLHQGQ-FJOIUHRLSA-N

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)(C)C)O

28368-08-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutein 5,6-epoxide
Reactant of Route 2
Lutein 5,6-epoxide
Reactant of Route 3
Lutein 5,6-epoxide
Reactant of Route 4
Lutein 5,6-epoxide
Reactant of Route 5
Lutein 5,6-epoxide
Reactant of Route 6
Lutein 5,6-epoxide

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